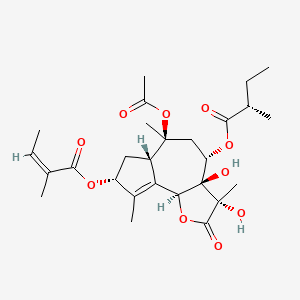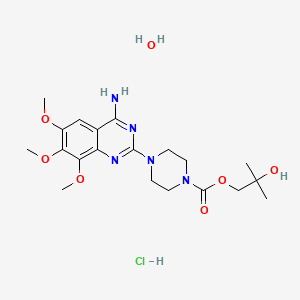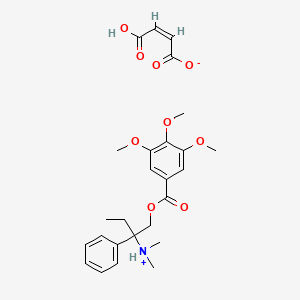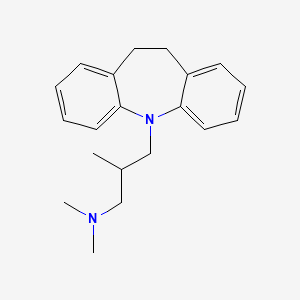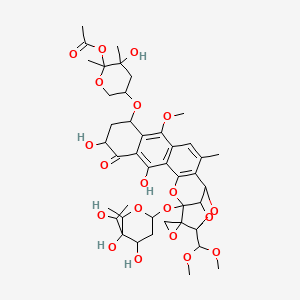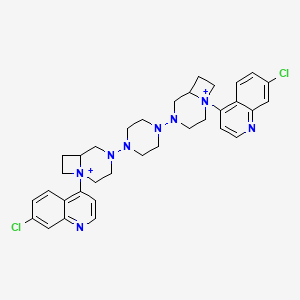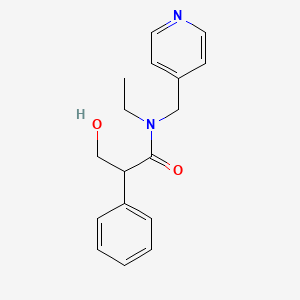
Xenalipin
Vue d'ensemble
Description
Xenalipin, also known as 4’-trifluoromethyl-2-biphenylcarboxylic acid, is a small molecule drug . It was developed by GSK Plc and has been found to be an effective hypolipidemic agent in animal models . It has shown significant reductions in serum cholesterol and triglycerides in cholesterol-cholic acid-fed rats .
Synthesis Analysis
A room temperature phosphine or NHC ligand-free cobalt-catalyzed arylation of (hetero)aromatic acids has been developed . It involves an oxidative cross-coupling between carboxylate and aryl titanate reagents using oxygen as an oxidant . The arylation at the position ortho, meta, and para to the carboxylic acid group could all be achieved .Molecular Structure Analysis
The molecular formula of Xenalipin is C14H9F3O2 . The InChIKey is IQOMYCGTGFGDFN-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Xenalipin include a room temperature phosphine or NHC ligand-free cobalt-catalyzed arylation of (hetero)aromatic acids . This involves an oxidative cross-coupling between carboxylate and aryl titanate reagents using oxygen as an oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of Xenalipin include a molecular formula of C14H9F3O2 . The InChIKey is IQOMYCGTGFGDFN-UHFFFAOYSA-N . The CAS Registry number is 84392-17-6 .Applications De Recherche Scientifique
Hypolipidemic Agent
Xenalipin, also known as 4’-trifluoromethyl-2-biphenylcarboxylic acid, has been found to be an effective hypolipidemic agent in two animal species . It has shown significant reductions in serum cholesterol and triglycerides in cholesterol-cholic acid-fed rats following oral doses of 10-30 mg/kg/day .
Reduction of Lipoprotein Content
Lipoprotein analysis showed that Xenalipin reduced cholesterol and protein content in very low-density lipoprotein (VLDL), intermediate density lipoprotein (IDL), and low-density lipoprotein (LDL). Triglycerides were reduced in VLDL and IDL .
Effective in Normocholesterolemic Rats
Xenalipin was also effective in reducing serum cholesterol and triglyceride concentrations in normocholesterolemic rats .
Reduction of LDL-Cholesterol in Monkeys
In diet-induced hypercholesterolemic African green monkeys, Xenalipin at oral doses of 15-60 mg/kg b.i.d. reduced serum LDL-cholesterol concentrations .
Potential Therapy for Hyperlipidemia
These results suggest that Xenalipin has a profile of activity which would be beneficial in therapy for hyperlipidemia .
Drug Development
Xenalipin has been studied for its potential as a small molecule drug. However, its development has been discontinued .
Mécanisme D'action
Target of Action
Xenalipin, also known as 4’-trifluoromethyl-2-biphenylcarboxylic acid, is a chemically novel compound It has been found to be an effective hypolipidemic agent, suggesting that it may interact with lipid metabolism pathways .
Mode of Action
It has been observed to cause significant reductions in serum cholesterol and triglycerides in animal models . This suggests that Xenalipin may interact with its targets to modulate lipid metabolism, leading to decreased levels of cholesterol and triglycerides.
Biochemical Pathways
While the specific biochemical pathways affected by Xenalipin are not clearly defined, its hypolipidemic effects suggest that it influences lipid metabolism. Lipoprotein analysis showed that Xenalipin reduced cholesterol and protein content in very low-density lipoprotein (VLDL), intermediate density lipoprotein (IDL), and low-density lipoprotein (LDL). Triglycerides were also reduced in VLDL and IDL .
Result of Action
The molecular and cellular effects of Xenalipin’s action primarily manifest as reductions in serum cholesterol and triglycerides . This indicates that Xenalipin may exert its effects at the molecular level by modulating lipid metabolism pathways, leading to decreased synthesis or increased breakdown of cholesterol and triglycerides.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and its interactions with its targets.
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOMYCGTGFGDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046565 | |
| Record name | Xenalipin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xenalipin | |
CAS RN |
84392-17-6 | |
| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84392-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xenalipin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084392176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenalipin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XENALIPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W00I603X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



